molecular formula C₃₂H₄₁N₃O₁₈ B1140396 1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside CAS No. 7284-19-7

1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside

Cat. No.: B1140396
CAS No.: 7284-19-7
M. Wt: 755.68
InChI Key:
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Description

1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside, also known as this compound, is a useful research compound. Its molecular formula is C₃₂H₄₁N₃O₁₈ and its molecular weight is 755.68. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Glycosylation and Synthesis of Glycosides

Studies have shown the utilization of nitrophenyl glycosides, similar in structural motif to the compound of interest, in enzymatic glycosylation processes. These compounds serve as glycosyl donors or acceptors in catalyzed reactions, highlighting their importance in the synthesis of complex glycosides with potential biological activities. For instance, Hušáková et al. (2001) explored the beta-N-acetylhexosaminidase-catalyzed synthesis of triacetylchitobiose using p-nitrophenyl glycosides as donors, demonstrating their utility in selective enzymatic reactions (Hušáková et al., 2001).

Biological Activities and DNA-Binding Studies

Nitrosubstituted compounds, including those with nitrophenyl groups, have been extensively studied for their diverse biological activities. Tahir et al. (2015) synthesized new nitrosubstituted acylthioureas and investigated their DNA-binding properties, antioxidant, cytotoxic, antibacterial, and antifungal activities. These studies provide insights into the potential therapeutic applications of nitrophenyl derivatives in medicine and pharmacology (Tahir et al., 2015).

Chitinase-Catalyzed Hydrolysis

The interaction of nitrophenyl derivatives with enzymes such as chitinases has been a subject of research to understand substrate specificity and enzyme mechanism. Letzel et al. (2011) investigated the chitinase-catalyzed hydrolysis of a nitrophenyl chitopentaoside, revealing how the nitrophenyl moiety interacts with the enzyme's binding site. This research is pivotal for developing enzyme inhibitors and understanding enzyme-substrate interactions at a molecular level (Letzel et al., 2011).

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, 4-Nitrophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N3O18/c1-14(36)33-25-30(49-20(7)42)28(24(13-46-17(4)39)51-31(25)50-22-10-8-21(9-11-22)35(43)44)53-32-26(34-15(2)37)29(48-19(6)41)27(47-18(5)40)23(52-32)12-45-16(3)38/h8-11,23-32H,12-13H2,1-7H3,(H,33,36)(H,34,37)/t23-,24-,25-,26-,27-,28-,29-,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYHGUZQBNSSRJ-VPAFKTLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N3O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100904
Record name β-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-, 3,6-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

755.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7284-19-7
Record name β-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-, 3,6-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7284-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-, 3,6-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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